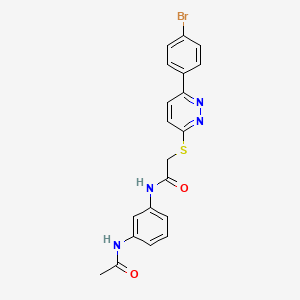

N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide

Description

This compound features a pyridazine core substituted with a 4-bromophenyl group at position 6 and a thioacetamide side chain at position 2. The acetamide moiety is further linked to a 3-acetamidophenyl group, distinguishing it from simpler bromophenyl-acetamide derivatives.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O2S/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-28-20-10-9-18(24-25-20)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSFPSQZCBZSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the bromophenyl group: This step involves the bromination of the pyridazine ring using bromine or a brominating agent.

Thioether formation: The brominated pyridazine is then reacted with a thiol compound to introduce the thioether linkage.

Acetamidophenyl group attachment: Finally, the acetamidophenyl group is introduced through an amide bond formation reaction, typically using acetic anhydride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving its target pathways.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Pyridazinone-Based Agonists (FPR1/FPR2 Ligands)

Key Compounds :

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2 agonist)

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (mixed FPR1/FPR2 ligand)

Comparison :

- Structural Differences: The target compound lacks the pyridazinone (6-oxo) group and methoxybenzyl substituents present in these analogs. Instead, it incorporates a non-oxidized pyridazine ring and a 3-acetamidophenyl group.

- Biological Activity : The FPR2-specific agonist in activates calcium mobilization and chemotaxis in neutrophils, while the target compound’s activity remains uncharacterized in the provided evidence. The absence of the 6-oxo group may reduce receptor affinity but enhance metabolic stability .

Anticonvulsant Thioacetamide Derivatives

Key Compound :

- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (ED₅₀ = 38.2 mg/kg in seizure models)

Comparison :

- Structural Differences: Replaces the pyridazine ring with a pyrimidinone core but retains the thioacetamide-bromophenyl motif.

- Biological Activity: The pyrimidinone derivative in shows potent anticonvulsant activity with a therapeutic index (TI) of 3.2. The target compound’s pyridazine core may offer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration, but this requires validation .

Triazinoindole-Thioacetamide Hybrids

Key Compounds :

- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, )

- 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (Compound 27, )

Comparison :

Benzothiazole and Piperazine Derivatives

Key Compounds :

Comparison :

- Structural Differences : The benzothiazole analogs replace pyridazine with a fused benzothiazole ring, often paired with piperazine or methoxyphenyl groups. These modifications enhance solubility but may reduce target specificity.

- Activity : Benzothiazole derivatives are frequently explored for anticancer and antimicrobial applications, whereas pyridazine-thioacetamides are more associated with neurological or immune modulation .

Purity and Yield

- Expected Yield: ~70–80% (based on ’s triazinoindole analogs).

- Purity : >95% (confirmed via HPLC, similar to compounds in and ).

Structure-Activity Relationship (SAR) Insights

- Thioether Linkage : Critical for maintaining conformational flexibility and hydrogen bonding (e.g., anticonvulsant activity in ).

- Bromophenyl Group : Enhances lipophilicity and halogen bonding, as seen in FPR2 agonists () and anticonvulsants ().

- 3-Acetamidophenyl Substituent: Unique to the target compound; may improve solubility or serve as a hydrogen bond donor, unlike simpler 4-bromophenyl derivatives .

Data Table: Key Analogous Compounds

Biological Activity

N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound features a unique structural arrangement, including a pyridazine ring, an acetamide group, and a thioether linkage. Its design is reminiscent of other bioactive molecules, which may facilitate its exploration for therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways that are crucial for cell survival and proliferation.

- DNA/RNA Interaction : The compound might bind to nucleic acids, affecting gene expression and replication processes.

Biological Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant biological activities, particularly in cancer treatment. For instance, compounds related to thiazolylacetamides have shown promising results against various cancer cell lines, leading to cell death through apoptosis and autophagy mechanisms .

Table 1: Comparison of Biological Activities

| Compound Name | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 6b | Melanoma | Induction of apoptosis and autophagy | |

| This compound | Potentially multiple types | Enzyme inhibition, receptor modulation | This study |

Case Studies

A notable case study involved the evaluation of thiazolylacetamide derivatives against resistant cancer cell lines. The lead compound demonstrated high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). It was shown to significantly reduce tumor growth in vivo in mouse models .

In another study focusing on thiosemicarbazone derivatives, compounds similar in structure were evaluated for their ability to induce mitochondrial dysfunction and cell death in K562 cells. These findings suggest that structural modifications can significantly influence the biological activity of related compounds .

Research Findings

Research indicates that the introduction of specific substituents on the aromatic rings can enhance biological activity. For example, the presence of a bromophenyl group has been linked to increased potency against certain cancer cell lines.

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Biological Activity | Observations |

|---|---|---|

| Bromophenyl | High potency | Enhances interaction with molecular targets |

| Methylthiazol | Moderate activity | Useful for structural comparisons |

| Acetamide group | Essential for activity | Provides stability and solubility |

Q & A

Q. What are the established synthetic routes for N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For instance, thiol-acetamide coupling (e.g., reacting 6-(4-bromophenyl)pyridazine-3-thiol with chloroacetamide derivatives under basic conditions) is a common approach. Key parameters include:

- Temperature : Reactions often proceed optimally at 60–80°C in anhydrous solvents like DMF or THF .

- Catalysts : Use of K₂CO₃ or triethylamine to deprotonate thiol groups and enhance nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Yield improvements (up to 80–89%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) and reaction time (6–12 hours) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

- Methodological Answer : Structural confirmation requires:

- ¹H/¹³C NMR : Peaks for the acetamide group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and pyridazine/aryl protons (δ 7.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 527.8 for C₂₄H₂₀BrClN₄O₃) .

- X-ray Crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.05 indicating high accuracy .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Initial screening may include:

- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, measuring ED₅₀ and neurotoxicity (TD₅₀) .

- Enzyme Inhibition : Carbonic anhydrase II/XII assays using stopped-flow CO₂ hydration, with IC₅₀ values calculated from dose-response curves .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Strategies include:

- Dose-Response Repetition : Conduct triplicate experiments with standardized protocols .

- Solubility Optimization : Use DMSO/carboxymethylcellulose suspensions to ensure consistent bioavailability .

- Target-Specific Profiling : Validate mechanisms via Western blot (e.g., EGFR/BRAFV600E inhibition) or isothermal titration calorimetry (ITC) to confirm binding .

Q. What computational approaches aid in understanding structure-activity relationships (SAR) for this compound?

- Methodological Answer : Advanced SAR studies employ:

- Molecular Docking (AutoDock Vina) : To predict binding modes with targets like BRAFV600E or carbonic anhydrase, using PDB structures (e.g., 4XV2) .

- QSAR Modeling : Correlate descriptors (e.g., logP, polar surface area) with bioactivity. For example, a logP ~2.6 suggests moderate blood-brain barrier penetration .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Enhance solubility and bioavailability via:

- Prodrug Design : Introduce phosphate esters at the acetamide group for hydrolytic activation in vivo .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm size) to prolong circulation time .

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., pyridazine ring oxidation) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.